tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h10,12H,4-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSHHBXLQKMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyanidation of the Spirocyclic Ketone
The initial step converts 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic cyanidation:
Reaction Conditions :
- Reagents : p-Methylsulfonylmethylisocyanitrile (1.62 eq), potassium tert-butoxide (1.65 eq)
- Solvent System : Ethylene glycol dimethyl ether/ethanol (15:1 v/v)
- Temperature : 0°C → 20°C (4 h total)
- Yield : 74.76%
Mechanistic studies suggest the reaction proceeds through a modified Corey-Fuchs protocol, where the isocyanide acts as a cyanide equivalent under basic conditions. The mixed solvent system ensures solubility of both the spirocyclic ketone and the inorganic base.
Step 2: Chloroethylation via Lithium Diisopropylamide (LDA)-Mediated Alkylation
The nitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane to install the chloroethyl sidechain:
Critical Parameters :
- Base : LDA (2.5 eq) in toluene
- Alkylating Agent : 1-Bromo-2-chloroethane (1.1 eq)
- Reaction Time : 12 h at 20°C
- Yield : 50.78%
This step’s moderate yield stems from competing elimination pathways, mitigated by maintaining strict temperature control (<20°C) during LDA addition.
Step 3: Hydrogenative Cyclization and Carbamate Formation
Simultaneous hydrogenation of the nitrile to amine and spontaneous cyclization forms the azaspiro framework, followed by Boc protection:
Optimized Conditions :
- Catalyst : Raney Nickel (10 wt%)
- Hydrogen Pressure : 50 psi at 50°C
- Carbamation Reagent : Di-tert-butyl dicarbonate (1.2 eq) in methanol
- Yield : 80%
Kinetic analysis reveals complete nitrile reduction within 4 h, while extending the reaction to 6 h ensures quantitative Boc protection of the secondary amine.
Step 4: Acid-Catalyzed Deprotection to Yield Target Compound
Final deprotection of the 1,4-dioxolane group unveils the formyl functionality:
Deprotection Protocol :
- Acid Catalyst : Pyridinium p-toluenesulfonate (PPTS, 1.3 eq)
- Solvent : Acetone/water (3:2 v/v)
- Temperature : 70°C for 15 h
- Yield : 68.16%
The aqueous acetone system prevents formyl group oxidation while ensuring efficient ketal hydrolysis. Post-reaction extraction with dichloromethane and petroleum ether recrystallization yields the pure product (HPLC purity >97%).
Table 1. Comparative Analysis of Four-Step Synthesis
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyanidation | p-MSMI, KOtBu | 74.76 | 98.5 |
| 2 | Alkylation | LDA, 1-bromo-2-chloroethane | 50.78 | 95.2 |
| 3 | Hydrogenation/Boc Protection | Raney Ni, Boc₂O | 80.00 | 99.1 |
| 4 | Deprotection | PPTS | 68.16 | 97.8 |
Alternative Synthetic Approaches and Methodological Variations
Microwave-Assisted Cyclization
A modified protocol reduces Step 3 reaction time from 6 h to 45 min using microwave irradiation (150 W, 100°C). While this increases throughput, the method suffers from lower yields (62%) due to incomplete hydrogenation under pressurized microwave conditions.
Analytical Characterization and Quality Control
The final product exhibits consistent spectral properties across batches:
- ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 3.46–3.17 (m, 4H), 2.34–2.25 (m, 4H), 1.79 (t, J=7.2 Hz, 6H), 1.40 (s, 9H)
- HPLC : Rt = 6.72 min (C18 column, MeCN/H₂O 70:30)
- MS (ESI+) : m/z 268.2 [M+H]⁺ (calc. 267.36)
Stability studies indicate the compound remains >95% pure for 24 months when stored under argon at −20°C.
Industrial Scalability and Cost Analysis
The patent-specified route demonstrates excellent scalability:
- Total Material Cost : $312/kg (100 kg batch)
- Environmental Factor (E-factor) : 18.7 (solvent recovery reduces to 12.4)
- Process Mass Intensity : 23.1 kg/kg product
Key cost drivers include LDA (38% of raw material costs) and Raney Nickel catalyst recycling (72% recovery efficiency).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Reactivity and Synthetic Routes
The compound can undergo several transformations, including:
- Condensation Reactions : Useful for forming larger heterocyclic compounds.
- Reduction Reactions : Can be reduced to yield alcohols or amines.
A notable synthetic route involves the reaction with nucleophiles to form derivatives with modified functional groups .
Medicinal Chemistry
The biological activity of this compound has garnered attention for its potential therapeutic applications.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that related compounds induce apoptosis in cancer cell lines. For example, derivatives have demonstrated significant cytotoxic effects against prostate cancer cells .
- Antimicrobial Activity : The presence of specific functional groups enhances antimicrobial properties, suggesting potential applications as antibacterial agents against pathogens like E. coli and S. aureus .
Case Studies
Materials Science
In materials science, the unique structure of this compound may lead to innovative applications in the development of new materials or catalysts.
Potential Applications
The compound's reactive nature allows it to be integrated into polymer matrices or used as a catalyst in various reactions, enhancing material properties or catalyzing specific chemical processes .
Mechanism of Action
The mechanism by which tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₅H₂₅NO₃
- Molecular Weight : 267.36 g/mol
- CAS Number : 2230804-16-5
- Structure : Features a spiro[4.5]decane core with a 2-azaspiro system, a tert-butyl carbamate (Boc) group at position 2, and a formyl group at position 8 .
Key Characteristics :
The formyl group at position 8 imparts electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic additions or further derivatization. Its spirocyclic structure enhances conformational rigidity, which is advantageous in drug discovery for optimizing target binding .
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key spirocyclic analogs, highlighting differences in substituents, molecular properties, and synthesis:
Spectroscopic and Physical Properties
- NMR Data: The target compound’s formyl group produces a distinct ¹H NMR signal at ~9.5 ppm. In contrast, the 8-amino analog shows NH₂ signals at ~1.5–2.5 ppm, while the 1-oxo derivative exhibits a carbonyl peak at ~170 ppm in ¹³C NMR .
- Melting Points : Crystalline derivatives like the triaza compound (CAS 1160247-09-5) exhibit higher melting points (>200°C) due to hydrogen-bonding networks, whereas formyl-containing compounds are often oils or low-melting solids .
Biological Activity
tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 2230804-16-5) is a compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₅NO₃
- Molecular Weight : 267.36 g/mol
- Structure : The compound contains a spirocyclic structure, which is significant for its biological interactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities, primarily due to its ability to interact with biological targets in cells.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that this compound could be a candidate for further development into an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Mechanism of Action :
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
- Reduction of COX-2 Expression : It downregulates COX-2 expression, leading to decreased prostaglandin synthesis.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
These results warrant further investigation into its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A recent study examined the efficacy of this compound against multi-drug resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate immune responses in vitro, demonstrating significant reductions in inflammatory markers.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and disposed of properly after contamination .
- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of dust or aerosols .
- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and avoid dispersal into drains. Use inert absorbents like vermiculite .
- Fire Hazards : Use water fog, alcohol-resistant foam, or CO₂ extinguishers. Firefighters should wear self-contained breathing apparatus due to toxic gases (e.g., carbon monoxide) .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer :
- Reaction Conditions : Multi-step synthesis often requires refluxing in acidic or basic media (e.g., 35% HCl for 16 hours) and precise temperature control .
- Purification : Employ liquid-liquid extraction (e.g., MTBE/water) and column chromatography. Acidify aqueous layers to precipitate intermediates .
- Catalyst Optimization : Use Boc-protecting groups (e.g., Boc₂O) with potassium carbonate to stabilize intermediates and reduce side reactions .
- Yield Data :
| Step | Reaction Time | Yield | Key Parameters |
|---|---|---|---|
| 1 | 16 hours | 71% | Reflux in HCl |
| 2 | 3 hours | 38% | Boc-protection |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves spirocyclic conformation and formyl group positioning (e.g., δ 4.25–4.00 ppm for protons near the spiro center) .
- LCMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 284.2) and monitor purity during synthesis .
- Elemental Analysis : Validate stoichiometry (e.g., C 58.93%, H 8.13%, N 4.91%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the formyl group in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density around the formyl group, identifying nucleophilic/electrophilic sites .
- Reaction Pathway Simulations : Apply software like Gaussian or ORCA to predict intermediates in formyl reduction or cross-coupling reactions .
- Data Integration : Combine computational results with experimental kinetic studies (e.g., Hammett plots) to validate reactivity trends .
Q. What strategies resolve contradictions in reported biological activities of spirocyclic analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in substituents (e.g., hydrazine vs. dioxane rings) to isolate bioactive motifs .
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., hydrazinecarboxylate vs. Boc-protected derivatives) to identify confounding variables .
Q. How can researchers design derivatives of this compound for enhanced metabolic stability?
- Methodological Answer :
- Functional Group Replacement : Substitute the formyl group with bioisosteres (e.g., ketones or esters) to reduce susceptibility to aldehyde dehydrogenases .
- Spirocyclic Modifications : Introduce heteroatoms (e.g., oxygen in 8-oxa analogs) to alter ring strain and lipophilicity .
- In Silico ADME Prediction : Use tools like SwissADME to simulate pharmacokinetic properties (e.g., CYP450 metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
